![molecular formula C18H16ClN5O3 B2735621 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-42-6](/img/structure/B2735621.png)
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a benzodioxole moiety, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction, where a benzodioxole derivative reacts with a suitable electrophile.
Attachment of the Chlorophenyl Group: The chlorophenyl group is often introduced via a Friedel-Crafts alkylation reaction, using a chlorophenyl derivative and a suitable alkylating agent.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions could lead to various substituted benzodioxole or chlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring and benzodioxole moiety could facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the benzodioxole moiety.
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group.
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The uniqueness of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups. The presence of the triazole ring, benzodioxole moiety, and chlorophenyl group provides a unique set of chemical properties and potential biological activities that are not found in the similar compounds listed above.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and uniqueness
Propriétés
IUPAC Name |
5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3/c19-13-4-1-11(2-5-13)9-24-17(20)16(22-23-24)18(25)21-8-12-3-6-14-15(7-12)27-10-26-14/h1-7H,8-10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESNOMNOSOUAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
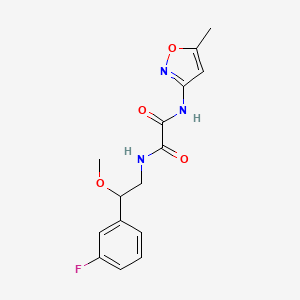
![2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid](/img/structure/B2735539.png)
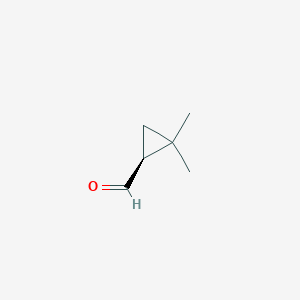
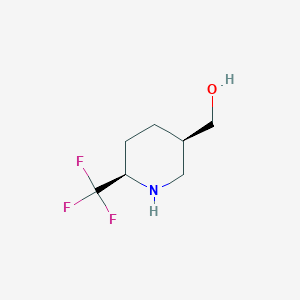
![Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2735544.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735545.png)
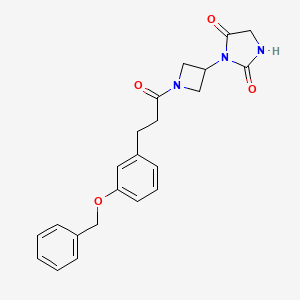
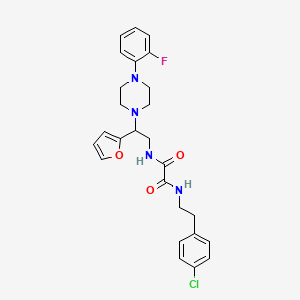
![2-{[3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B2735549.png)
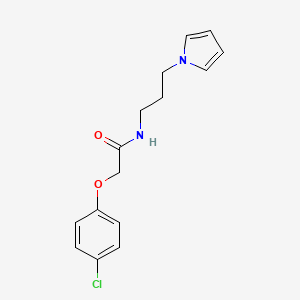
![3-Benzoyl-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2735555.png)

![2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2735559.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2735561.png)
